

Quantification of Ziyuglycoside I in *Sanguisorba officinalis* Using HPLC-ELSD

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Compound of Interest

Compound Name: Ziyuglycoside I (Standard)

Cat. No.: B8086765

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Application Note

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) method for the quantitative determination of Ziyuglycoside I in the dried root of *Sanguisorba officinalis* L. (*Radix Sanguisorbae*). Ziyuglycoside I is a key bioactive triterpenoid saponin in *Sanguisorba officinalis*, known for its various pharmacological activities. As this compound lacks a strong UV chromophore, ELSD is an ideal detection technique. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and method validation parameters, making it suitable for quality control and research applications in the pharmaceutical and natural product industries.

Introduction

Sanguisorba officinalis L., commonly known as Great Burnet, is a perennial herbaceous plant whose root (*Radix Sanguisorbae*) is widely used in traditional medicine for its anti-inflammatory, hemostatic, and anti-wrinkle properties. Ziyuglycoside I is one of the principal active constituents responsible for these therapeutic effects. Accurate and precise quantification of Ziyuglycoside I is crucial for the quality assessment and standardization of *Sanguisorba officinalis* raw materials and derived products. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and analysis of complex mixtures. When coupled with an Evaporative Light Scattering Detector (ELSD), it allows for the sensitive

detection of non-volatile and semi-volatile compounds that do not possess significant UV absorbance, such as Ziyuglycoside I. This application note presents a validated HPLC-ELSD method for the routine analysis of Ziyuglycoside I.

Experimental

Materials and Reagents

- Ziyuglycoside I reference standard (>98% purity)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Ultrapure water
- Dried root of *Sanguisorba officinalis* L.

Instrumentation

An HPLC system equipped with a quaternary pump, an autosampler, a column oven, and an evaporative light scattering detector was used.

Chromatographic Conditions

A method was developed for the determination of Ziyuglycoside I using HPLC-ELSD.^[1] An Agilent ODS extend-C18 column (250 × 4.6mm, 5μm) was used for the separation.^[1] The column temperature was maintained at 30°C.^[1] The mobile phase for Ziyuglycoside I analysis was a mixture of methanol and ultrapure water in a 70:30 ratio, delivered at a flow rate of 1.0 mL/min.^[1] The ELSD drift tube temperature was set to 100°C with a nitrogen gas flow rate of 3.0 L/min.^[1]

Parameter	Value
Column	Agilent ODS extend-C18 (250 × 4.6mm, 5µm)[1]
Mobile Phase	Methanol : Ultrapure Water (70:30, v/v)[1]
Flow Rate	1.0 mL/min[1]
Column Temperature	30°C[1]
Injection Volume	10 µL
Detector	Evaporative Light Scattering Detector (ELSD)
Drift Tube Temperature	100°C[1]
Nebulizer Gas (N ₂) Flow Rate	3.0 L/min[1]

Protocols

Preparation of Standard Solutions

A stock solution of Ziyuglycoside I (1 mg/mL) was prepared by accurately weighing and dissolving the reference standard in methanol. A series of working standard solutions were then prepared by diluting the stock solution with methanol to achieve concentrations ranging from 0.1 mg/mL to 1.0 mg/mL.

Preparation of Sample Solutions

- The dried roots of *Sanguisorba officinalis* were pulverized into a fine powder (approximately 40 mesh).
- An accurately weighed portion of the powder (1.0 g) was transferred to a conical flask.
- Methanol (50 mL) was added to the flask.
- The mixture was subjected to ultrasonic extraction for 30 minutes.
- After extraction, the mixture was allowed to cool to room temperature and the weight was readjusted to the initial weight with methanol to compensate for any solvent loss.

- The extract was filtered through a 0.45 µm membrane filter prior to injection into the HPLC system.

Method Validation

The developed HPLC-ELSD method was validated for its linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ).

Linearity

The linearity of the method was evaluated by analyzing the series of Ziyuglycoside I standard solutions. The calibration curve was constructed by plotting the logarithm of the peak area versus the logarithm of the concentration. The method showed good linearity over the tested concentration range.

Analyte	Linear Range (µg)	Correlation Coefficient (r)
Ziyuglycoside I	0.3181 - 10.18	0.9997[1]

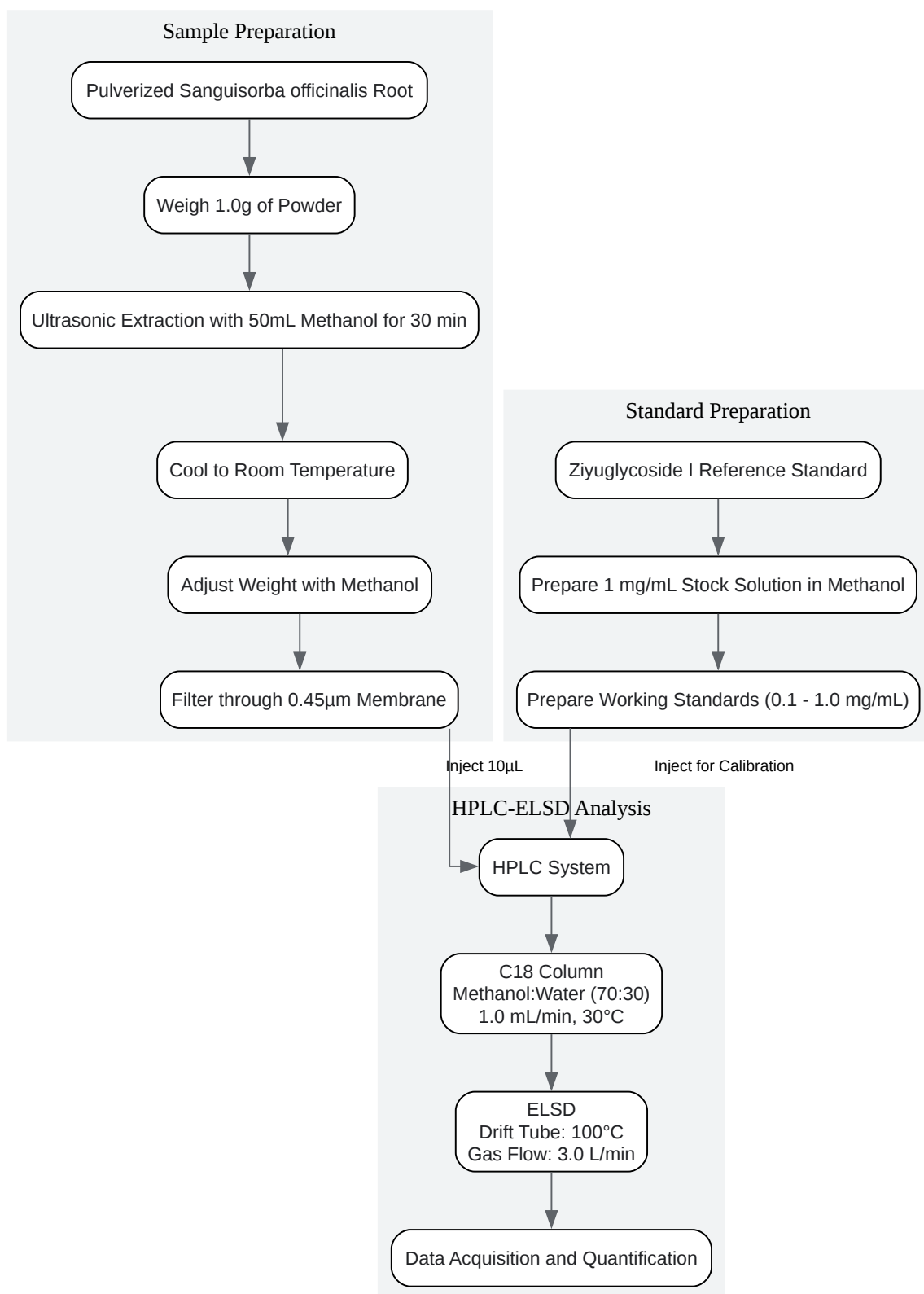
Precision

The precision of the method was determined by analyzing six replicate injections of a standard solution. The relative standard deviation (RSD) of the peak areas was calculated.

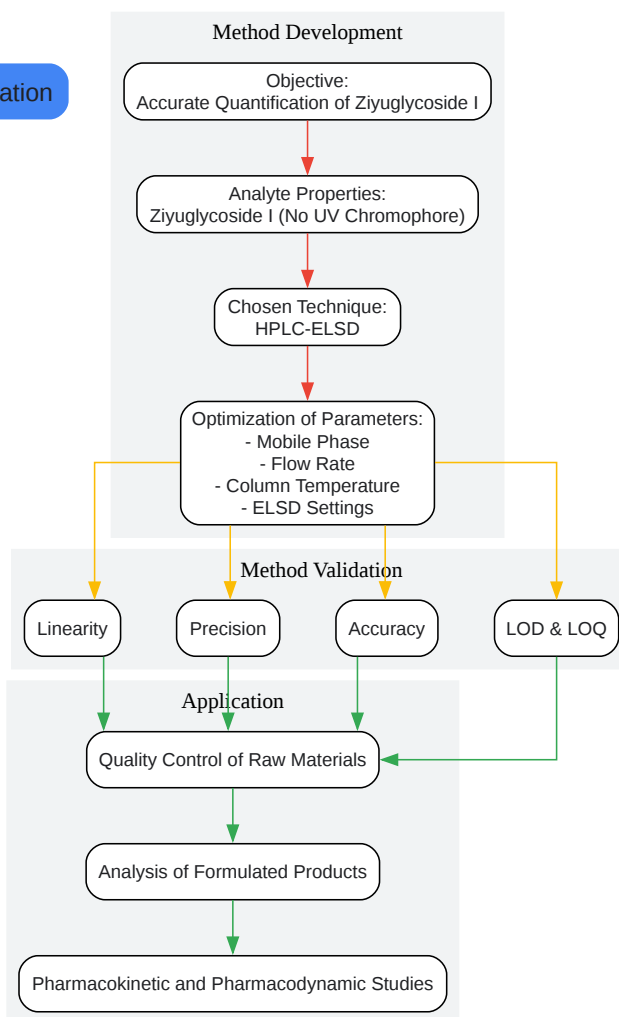
Accuracy

The accuracy of the method was assessed by a recovery study. A known amount of Ziyuglycoside I standard was added to a pre-analyzed sample, and the mixture was analyzed using the developed method. The recovery was calculated as the percentage of the detected amount to the added amount. The average recovery rate for Ziyuglycoside I was found to be 100.72% with an RSD of 1.45%.[1]

Visualizations



HPLC-ELSD Method for Ziyuglycoside I Quantification

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References

- 1. caod.oriprobe.com [caod.oriprobe.com]
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